N-Boc-3,5-dichloroaniline
Overview
Description
N-Boc-3,5-dichloroaniline: is a chemical compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 3,5-dichloroaniline. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-3,5-dichloroaniline typically involves the protection of the amine group in 3,5-dichloroaniline using di-tert-butyl dicarbonate ((Boc)2O). The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The reaction conditions are generally mild, often performed at room temperature, and the product is obtained in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials, including 3,5-dichloroaniline and di-tert-butyl dicarbonate, are readily available and cost-effective, making the industrial production process economically viable .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3,5-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 3,5-dichloroaniline.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is 3,5-dichloroaniline.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-Boc-3,5-dichloroaniline is widely used in organic synthesis as an intermediate for the preparation of various compounds. Its Boc protecting group is particularly useful for protecting amines during multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals and bioactive molecules. It is used in the development of drugs and therapeutic agents .
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its derivatives are employed in the manufacture of fungicides and herbicides .
Mechanism of Action
The mechanism of action of N-Boc-3,5-dichloroaniline primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine .
Comparison with Similar Compounds
- N-Boc-2,4-dichloroaniline
- N-Boc-2,5-dichloroaniline
- N-Boc-2,6-dichloroaniline
- N-Boc-3,4-dichloroaniline
Comparison: N-Boc-3,5-dichloroaniline is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to other N-Boc-dichloroanilines, the 3,5-dichloro derivative offers distinct steric and electronic properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(3,5-dichlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERPLBMGGIXME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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